

An In-depth Technical Guide to Methyl Propiolate: Structure, Properties, and Synthetic Applications

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Compound of Interest

Compound Name: Methyl propiolate

Cat. No.: B050738

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Introduction

Methyl propiolate (IUPAC name: methyl prop-2-ynoate) is the methyl ester of propiolic acid, the simplest acetylenic carboxylic acid.^[1] It is a versatile and highly reactive organic compound, serving as a fundamental building block in a wide array of chemical syntheses. Its chemical formula is $\text{HC}_2\text{CO}_2\text{CH}_3$.^[1] As a colorless liquid miscible with most organic solvents, **methyl propiolate** is distinguished by its electrophilic alkyne group, which makes it a potent reagent in various addition and cycloaddition reactions.^{[1][2]} This reactivity profile has established **methyl propiolate** as a valuable tool in the synthesis of complex organic molecules, heterocycles, and as a key intermediate in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and key experimental applications.

Chemical Structure and Identification

Methyl propiolate possesses a linear alkyne functional group conjugated with a methyl ester. This arrangement dictates its high reactivity as a Michael acceptor and a dienophile.

Caption: Chemical structure of **methyl propiolate** ($\text{HC}\equiv\text{CCO}_2\text{CH}_3$).

Table 1: Chemical Identifiers for **Methyl Propiolate**

Identifier	Value
IUPAC Name	Methyl prop-2-ynoate[1]
Synonyms	Methyl acetylenecarboxylate, Methyl propynoate[1]
CAS Number	922-67-8[1]
Molecular Formula	C ₄ H ₄ O ₂ [1]
Molecular Weight	84.07 g/mol [1]
Canonical SMILES	COC(=O)C#C[1]
InChI Key	IMAKHNTVDGLIRY-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Properties

Methyl propiolate is a colorless to light yellow liquid.[2] It is known to be a lachrymatory agent, necessitating careful handling in a well-ventilated fume hood.[2]

Table 2: Physicochemical Properties of **Methyl Propiolate**

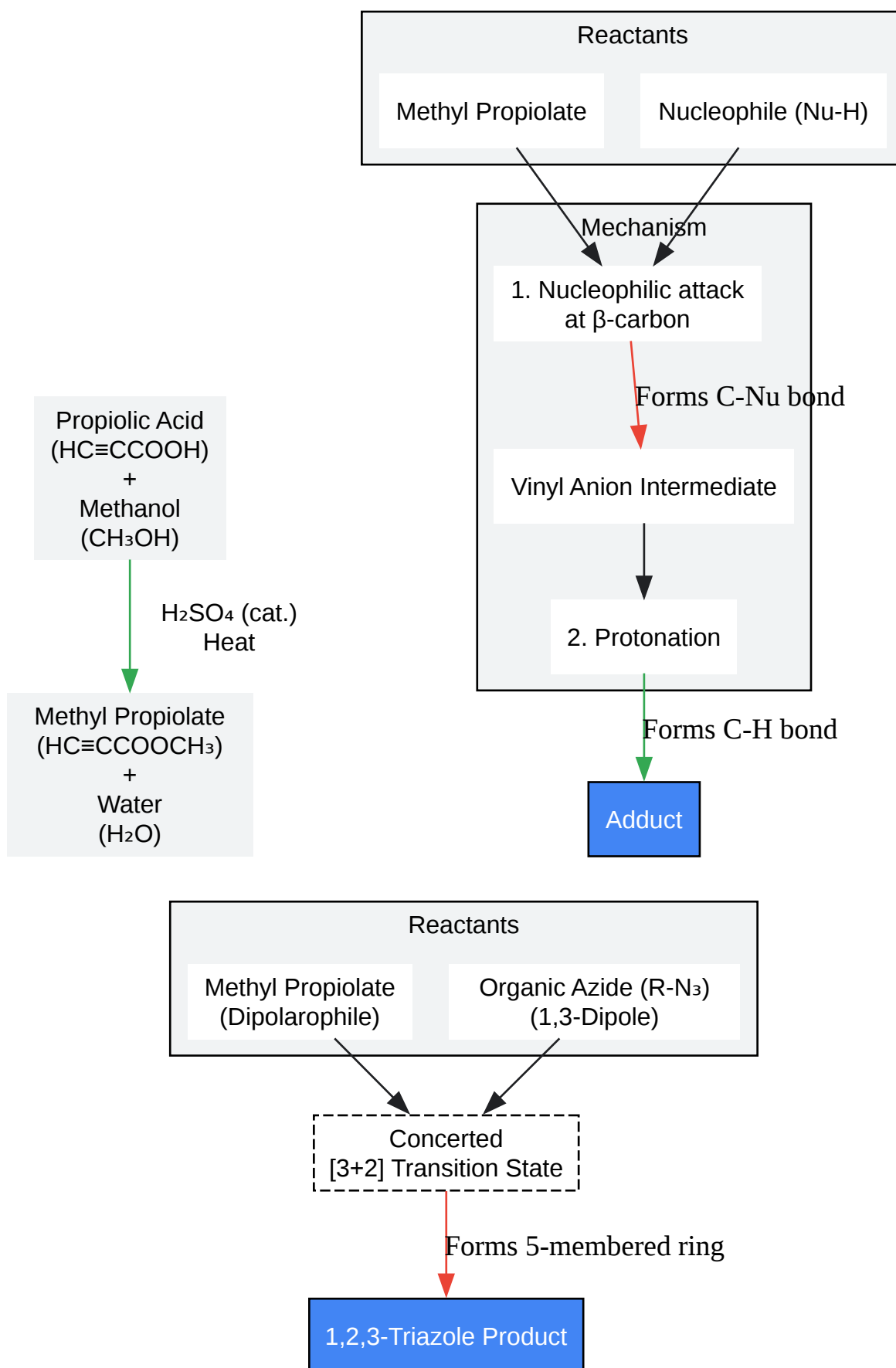
Property	Value
Appearance	Colorless liquid[1]
Boiling Point	103-105 °C[1]
Density	0.945 g/mL at 25 °C[1]
Refractive Index (n ²⁰ /D)	1.408
Flash Point	10 °C (50 °F)
Solubility	Miscible with organic solvents, not miscible in water.
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents, acids, and bases.

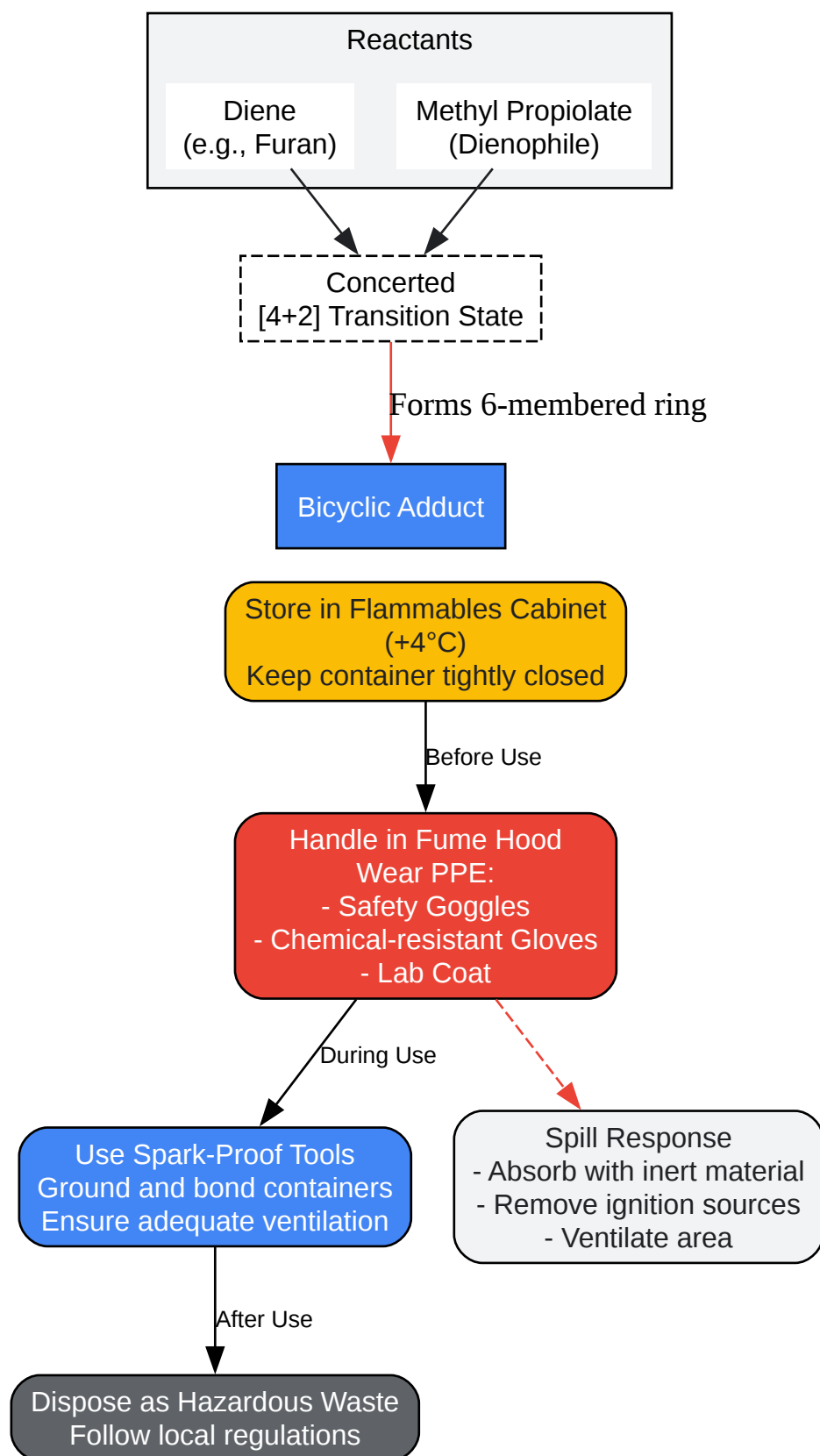
Table 3: Spectroscopic Data for **Methyl Propiolate**

Spectrum Type	Peak Assignment	Chemical Shift / Wavenumber
^1H NMR (CDCl_3)	$\equiv\text{C-H}$ (s)	~ 2.9 ppm
O-CH ₃ (s)	~ 3.7 ppm[4]	
^{13}C NMR (CDCl_3)	$\text{C}\equiv\text{CH}$	~ 75.0 ppm[5]
C $\equiv\text{CH}$	~ 77.5 ppm[5]	
O-CH ₃	~ 52.5 ppm[5]	
C=O	~ 152.0 ppm[5]	
Infrared (IR)	$\equiv\text{C-H}$ stretch	~ 3300 cm $^{-1}$
C $\equiv\text{C}$ stretch	$\sim 2100\text{-}2200$ cm $^{-1}$ [6]	
C=O stretch	$\sim 1720\text{-}1740$ cm $^{-1}$	
C-O stretch	$\sim 1200\text{-}1250$ cm $^{-1}$ [6]	

Synthesis of Methyl Propiolate

The most common laboratory and industrial synthesis of **methyl propiolate** is the Fischer esterification of propiolic acid with methanol, typically catalyzed by a strong acid like sulfuric acid.





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